molecular formula C10H9Cl2NO B3037639 1-(3,5-Dichlorophenyl)pyrrolidin-2-one CAS No. 51263-94-6

1-(3,5-Dichlorophenyl)pyrrolidin-2-one

Cat. No. B3037639
CAS RN: 51263-94-6
M. Wt: 230.09 g/mol
InChI Key: FXYWMVJDQVSZDA-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H9Cl2NO . It’s a compound that falls under the category of pyrrolidin-2-ones .


Synthesis Analysis

The synthesis of pyrrolidin-2-ones, including this compound, often involves the use of donor–acceptor cyclopropanes and primary amines . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered pyrrolidine ring attached to a phenyl ring with two chlorine atoms at the 3 and 5 positions . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 230.09 .

Scientific Research Applications

Structural and Chemical Properties

  • Conformational Analysis : The structural analysis of similar compounds, like Diethyl 1-(3,4-dichlorophenyl)-5-oxo-3-(2-thienyl)-2,2-pyrrolidinedicarboxylate, revealed the conformational properties of the pyrrolidine ring and the planarity of the dichlorophenyl rings. These structural insights are crucial for understanding the reactivity and potential applications of 1-(3,5-Dichlorophenyl)pyrrolidin-2-one in various fields (Ray et al., 1998).

Applications in Coordination Chemistry

  • Complex Formation : Studies on complexes involving pyrrolidine derivatives, such as [CoIII(salophen)(pyrrolidine)2]ClO4, demonstrate the potential of this compound in forming coordination compounds. These findings are significant for applications in catalysis, molecular recognition, and material science (Amirnasr et al., 2001).

Synthesis of Medicinal Molecules

  • Pharmaceutical Synthesis : Research has highlighted the importance of pyrrolidin-2-ones in pharmacy for the synthesis of medicinal molecules. The ability to introduce various substituents into the nucleus of pyrrolidin-2-ones, like this compound, is crucial for developing new compounds with enhanced biological activity (Rubtsova et al., 2020).

Novel Synthetic Methods

  • Visible-Light-Facilitated Synthesis : A novel method involving visible-light-facilitated cyclization of dienes with alkyl chlorides, potentially applicable to this compound, represents a significant advancement in synthetic chemistry. This method is notable for selectively splitting C(sp3)–H bonds in alkyl chlorides, opening new avenues for creating polychloro-substituted pyrrolidin-2-ones (Liu et al., 2014).

properties

IUPAC Name

1-(3,5-dichlorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO/c11-7-4-8(12)6-9(5-7)13-3-1-2-10(13)14/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYWMVJDQVSZDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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